Comprehensive Technical Guide on 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 1701736-27-7)
Scientific Rationale: The "Azetidine Switch" in Medicinal Chemistry
In modern drug discovery, mitigating lipophilicity while maintaining target affinity is a persistent challenge. The "azetidine switch"—the strategic replacement of flexible acyclic amines or larger, more lipophilic rings (such as piperidines and pyrrolidines) with a highly strained, polar four-membered azetidine ring—has become a validated strategy to improve pharmacokinetic profiles [1].
3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7) serves as a privileged, conformationally restricted building block. The specific 1,2,3-trisubstitution pattern on the phenyl ring provides orthogonal reactivity:
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The Nitro Group: Acts as a masked aniline, which can be unveiled late-stage to form hinge-binding motifs for kinase inhibitors or amide linkages for GPCR ligands.
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The Chloro Group: Provides a robust vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to expand chemical space.
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The Azetidine Core: Lowers the overall LogP, increases the topological polar surface area (TPSA), and removes the metabolic "soft spots" typically found in larger saturated heterocycles [2].
Physicochemical & Computational Profiling
To understand the utility of this building block, we must evaluate its foundational physicochemical properties. The data below highlights why this scaffold is preferred over its piperidine or acyclic counterparts.
Table 1: Quantitative Physicochemical Data for CAS 1701736-27-7
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 228.63 g/mol | Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5. |
| Formula | C9H9ClN2O3 | High heteroatom-to-carbon ratio drives favorable solubility. |
| Calculated LogP | ~1.8 | The azetidine core significantly lowers lipophilicity compared to acyclic ether analogs, reducing non-specific binding. |
| TPSA | 67.1 Ų | Optimal for oral bioavailability; balances the highly polar nitro group with the basic secondary amine. |
| H-Bond Donors | 1 (N-H) | Provides a reactive vector for N-alkylation or N-acylation. |
| H-Bond Acceptors | 4 (O, N, NO2) | Enhances aqueous solubility and provides multiple interaction points for target engagement. |
Synthetic Methodology: Regioselective SNAr
The synthesis of aryloxyazetidines is typically achieved via Nucleophilic Aromatic Substitution (SNAr) [3]. Given the highly electron-deficient nature of the nitrobenzene system, SNAr is the most robust and scalable method.
Experimental Protocol: Self-Validating Two-Step Synthesis
Step 1: Alkoxide Generation and SNAr
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Solvation: Dissolve N-Boc-azetidin-3-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.
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Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
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Causality: NaH is chosen to ensure quantitative, irreversible deprotonation of the secondary alcohol. This prevents equilibrium-driven side reactions and generates a highly nucleophilic alkoxide. DMF is selected because its high dielectric constant stabilizes the ionic intermediates and the subsequent Meisenheimer complex.
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Substitution: Add 2-chloro-6-fluoronitrobenzene (1.05 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The strong electron-withdrawing effect of the nitro group activates the ortho positions. Fluorine is a vastly superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond. This ensures strict regioselective displacement of the fluorine atom, leaving the chlorine intact for downstream cross-coupling.
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Quench & Extraction: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the organic layer with LiCl (5% aq) to remove residual DMF, dry over Na2SO4, and concentrate.
Step 2: Boc Deprotection
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Cleavage: Dissolve the crude N-Boc-3-(2-chloro-6-nitrophenoxy)azetidine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 equiv) at room temperature and stir for 2 hours.
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Causality: Acidic cleavage cleanly removes the tert-butoxycarbonyl group. The byproducts are gaseous (isobutylene and carbon dioxide), driving the reaction to absolute completion and leaving the TFA salt of the target azetidine.
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Free-Basing: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the free base of CAS 1701736-27-7 .
Figure 1: Two-step synthetic workflow for 3-(2-Chloro-6-nitrophenoxy)azetidine via regioselective SNAr.
Self-Validating Analytical Workflows
To ensure the integrity of the synthesized building block and confirm that no regioisomeric impurities (e.g., displacement of the chloro group instead of the fluoro group) have formed, the following self-validating analytical checks must be integrated into the workflow:
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19F NMR Tracking: The most definitive proof of successful regioselective SNAr is the complete disappearance of the Ar-F signal (typically around -110 to -120 ppm) from the starting 2-chloro-6-fluoronitrobenzene.
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LC-MS Profiling: Liquid Chromatography-Mass Spectrometry must confirm the exact mass of the product ( [M+H]+=229.0 ). The isotopic pattern must display a characteristic 3:1 ratio for the M and M+2 peaks, confirming the retention of the single chlorine atom.
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1H NMR Coupling Patterns: The aromatic protons will show an AMX or ABC spin system, confirming the 1,2,3-trisubstitution pattern. The highly strained azetidine protons typically appear as complex, distinct multiplets between 3.5–4.5 ppm.
Downstream Derivatization & Chemical Space Expansion
The true value of CAS 1701736-27-7 lies in its capacity for divergent downstream functionalization. By selectively addressing the three distinct reactive sites (the secondary amine, the nitro group, and the aryl chloride), medicinal chemists can rapidly generate diverse libraries of active pharmaceutical ingredients (APIs).
Figure 2: Divergent downstream functionalization pathways for drug discovery applications.
